Acetamide,N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-YL)-
Description
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- (CAS: 185451-37-0) is an acetamide derivative featuring a substituted pyrazole ring. Its molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.15 g/mol . The compound’s structure includes a pyrazole ring substituted with two hydroxyl (-OH) groups, a methyl group at position 1, and a ketone (oxo) group at position 3. The acetamide moiety is attached to the pyrazole ring’s nitrogen at position 4.
Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 61.8 Ų, indicating moderate polarity, and a hydrogen bond donor/acceptor count of 1 and 3, respectively .
Properties
Molecular Formula |
C6H9N3O4 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
N-(4,4-dihydroxy-1-methyl-5-oxopyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)7-4-6(12,13)5(11)9(2)8-4/h12-13H,1-2H3,(H,7,8,10) |
InChI Key |
PMFOXRAQOJAATK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=O)C1(O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further purified and characterized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on molecular features, physicochemical properties, and biological relevance.
Structural and Functional Group Analysis
Key Observations:
- Substituent Complexity: The target compound’s pyrazole ring is simpler compared to the pyrazolo-pyrimidine system in , which introduces additional aromaticity and bulkiness, likely enhancing binding affinity in biological targets.
- Sulfur’s lower electronegativity may reduce dipole interactions compared to oxygen .
Physicochemical and Computational Data
Insights:
- The phenyl-substituted analog (CAS 184763-36-8) has higher molecular weight and rotatable bonds, which may increase conformational flexibility and bioavailability .
Research Methodologies and Tools
Structural characterization of related compounds often employs:
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